REACTION_SMILES
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[CH2:1]=[C:2]1[C:3]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)=[CH:4][C:5](=[O:7])[O:6]1.[CH3:16][CH2:17][O:18][C:19]([CH3:20])=[O:21].[CH3:25][CH2:26][OH:27].[Cl:22][CH2:23][Cl:24].[H:14][H:15]>>[CH3:1][CH:2]1[C:3]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)=[CH:4][C:5](=[O:7])[O:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1OC(=O)C=C1c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC1OC(=O)C=C1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |